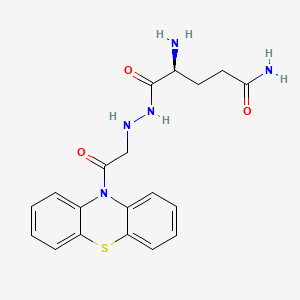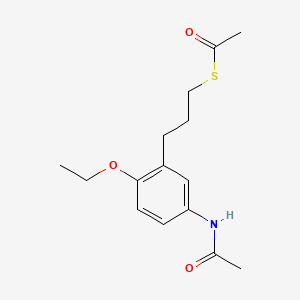
Ethanethioic acid, S-(3-(5-(acetylamino)-2-ethoxyphenyl)propyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanethioic acid, S-(3-(5-(acetylamino)-2-ethoxyphenyl)propyl) ester: is an organosulfur compound with a complex structure It is a derivative of ethanethioic acid, where the sulfur atom is bonded to a propyl group substituted with an acetylamino and ethoxyphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethanethioic acid, S-(3-(5-(acetylamino)-2-ethoxyphenyl)propyl) ester typically involves multiple steps:
Formation of the Acetylamino Intermediate: The starting material, 2-ethoxyaniline, is acetylated using acetic anhydride to form 2-ethoxyacetanilide.
Introduction of the Propyl Group: The acetylated intermediate undergoes a Friedel-Crafts alkylation with 1-bromopropane in the presence of a Lewis acid catalyst like aluminum chloride to introduce the propyl group.
Thioester Formation: The final step involves the reaction of the propylated intermediate with ethanethioic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the desired thioester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be necessary to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Ethanethioic acid, S-(3-(5-(acetylamino)-2-ethoxyphenyl)propyl) ester can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thioesters.
Aplicaciones Científicas De Investigación
Ethanethioic acid, S-(3-(5-(acetylamino)-2-ethoxyphenyl)propyl) ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfur atom.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethanethioic acid, S-(3-(5-(acetylamino)-2-ethoxyphenyl)propyl) ester involves its interaction with molecular targets through its reactive sulfur atom. This can lead to the formation of covalent bonds with thiol groups in proteins or enzymes, thereby inhibiting their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Thioacetic Acid: An organosulfur compound with a similar structure but lacks the complex substituents found in ethanethioic acid, S-(3-(5-(acetylamino)-2-ethoxyphenyl)propyl) ester.
Ethanethioic Acid, S-propyl Ester: A simpler ester derivative with a propyl group attached to the sulfur atom.
Ethanethioic Acid, S-[2-(acetylamino)ethyl] Ester: Another derivative with an acetylaminoethyl group.
Uniqueness
This compound is unique due to its complex structure, which includes both acetylamino and ethoxyphenyl groups
Propiedades
Número CAS |
90060-70-1 |
|---|---|
Fórmula molecular |
C15H21NO3S |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
S-[3-(5-acetamido-2-ethoxyphenyl)propyl] ethanethioate |
InChI |
InChI=1S/C15H21NO3S/c1-4-19-15-8-7-14(16-11(2)17)10-13(15)6-5-9-20-12(3)18/h7-8,10H,4-6,9H2,1-3H3,(H,16,17) |
Clave InChI |
NBYXNDGFBZLAMG-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)NC(=O)C)CCCSC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



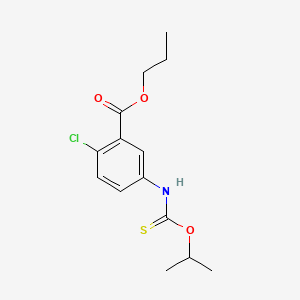

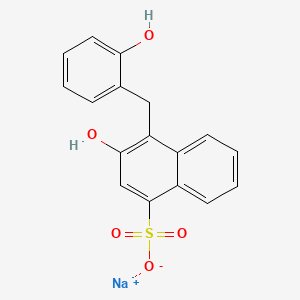
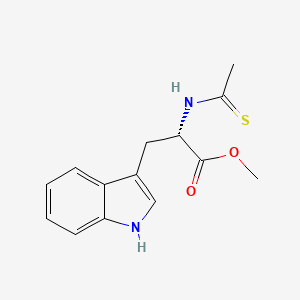


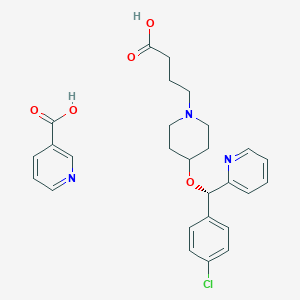

![3,3'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]bispropiononitrile](/img/structure/B12691400.png)



